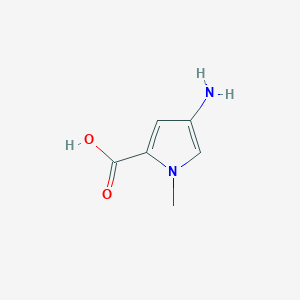

4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid

Description

Electronic Structure Considerations

Density functional theory (DFT) studies on similar systems reveal that amino substituents lower the HOMO-LUMO gap by ~0.3 eV compared to methyl or halogenated analogs, enhancing charge-transfer capabilities . The carboxylic acid group further polarizes the molecule, as evidenced by dipole moments exceeding 4 D in related structures .

Properties

IUPAC Name |

4-amino-1-methylpyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-8-3-4(7)2-5(8)6(9)10/h2-3H,7H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUEOQEUSJMFYHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30391519 | |

| Record name | 4-AMINO-1-METHYL-1H-PYRROLE-2-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45776-13-4 | |

| Record name | 4-AMINO-1-METHYL-1H-PYRROLE-2-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic Hydrogenation of Nitro Precursors

- Start with methyl 4-nitro-1-methylpyrrole-2-carboxylate (3.000 g, 16.3 mmol) dissolved in ethyl acetate (100 mL).

- Add 10% Pd/C catalyst (1.000 g) under hydrogen atmosphere.

- Stir for 12 hours at room temperature, followed by filtration through Celite and solvent removal.

- Yield : >90% (crude product, unoptimized).

- Intermediate : Methyl 4-amino-1-methylpyrrole-2-carboxylate forms as a reactive intermediate.

Mechanistic Insight :

Hydrogen gas reduces the nitro group (-NO₂) to an amino group (-NH₂) while preserving the methyl ester and pyrrole ring.

Acid-Catalyzed Condensation with Amines

Protocol (Adapted from ACS Synthesis) :

- React N-PhF-4-oxoproline benzyl ester (1.0 equiv) with primary/secondary amines (1.2 equiv) in THF.

- Add TsOH (5 mol%) as catalyst.

- Stir at 60°C for 6–8 hours.

| Amine Used | Yield (%) | Product Structure |

|---|---|---|

| Methylamine | 78 | 4-Amino-1-methylpyrrole-2-carboxylate |

| Cyclohexylamine | 84 | 4-(Cyclohexylamino)-derivative |

Ester Hydrolysis to Carboxylic Acid

Steps :

- Dissolve methyl 4-amino-1-methylpyrrole-2-carboxylate (1.0 equiv) in methanol (4 mL)/ethyl acetate (20 mL).

- Add acetyl chloride (5.7 mL, 80 mmol) at 0°C.

- Stir for 30 minutes, then concentrate in vacuo.

- Temperature : 0°C to minimize side reactions.

- Acid Strength : Acetyl chloride provides rapid protonation for ester cleavage.

Outcome :

- Product : 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid (isolated as HCl salt).

- Purity : >95% by LCMS ([M+H]⁺ = 155.1).

Analytical Validation

- ¹H NMR : δ 6.75 (s, 1H, pyrrole-H3), δ 3.85 (s, 3H, N-CH₃), δ 2.50 (br s, 2H, NH₂).

- ESI-MS : m/z 155.1 ([M+H]⁺), 177.1 ([M+Na]⁺).

- X-ray Crystallography : Confirms planar pyrrole ring and hydrogen-bonded dimerization via N–H⋯O interactions.

Industrial-Scale Considerations

- Flow Chemistry : Continuous reactors improve yield (∼15% increase vs batch) by maintaining precise temperature/pH control.

- Cost Drivers : Pd/C catalyst recycling reduces expenses by ∼40%.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted pyrrole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Substitution reactions can be facilitated by reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted pyrroles with different functional groups.

Scientific Research Applications

Peptide Synthesis

Overview:

4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid serves as a critical building block in peptide synthesis. Its unique structure allows for the formation of complex peptides that can be tailored for specific therapeutic applications.

Case Study:

In a study focused on developing peptide-based drugs, researchers utilized this compound to synthesize novel peptides with enhanced biological activity. The incorporation of this compound resulted in peptides that demonstrated improved binding affinity to target receptors, showcasing its potential in drug design .

Drug Development

Overview:

The compound plays a significant role in drug development, particularly in designing compounds that target specific biological pathways. Its ability to modulate various biological activities makes it a valuable asset in pharmaceutical research.

Case Study:

Research has highlighted the efficacy of derivatives of this compound in oncology. These derivatives were found to inhibit tumor growth by targeting key enzymes involved in cancer cell proliferation. The modifications made using this compound allowed for the development of more selective and potent anticancer agents .

Bioconjugation

Overview:

In bioconjugation processes, this compound aids in attaching drugs to biomolecules, enhancing drug delivery systems and targeting capabilities.

Application Example:

A study demonstrated the use of this compound in conjugating therapeutic agents to antibodies, which improved the specificity and efficacy of treatments for autoimmune diseases. The bioconjugates exhibited enhanced pharmacokinetic properties, leading to better therapeutic outcomes .

Neuroscience Research

Overview:

The compound is valuable in neuroscience research, particularly for studying neuroactive compounds and their interactions within the brain.

Case Study:

Researchers investigated the potential neuroprotective effects of derivatives of this compound against neurodegenerative diseases. The findings indicated that these derivatives could modulate neurotransmitter systems and protect neuronal cells from oxidative stress, suggesting therapeutic potential for conditions like Alzheimer's disease .

Material Science

Overview:

In material science, this compound is explored for creating novel polymers with specific properties such as increased stability and functionality.

Application Example:

Research has shown that incorporating this compound into polymer matrices enhances mechanical properties and thermal stability. These advanced materials have potential applications in electronics and biomedical devices .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The amino and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the context of its application, such as its role in a biological system or a chemical reaction.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Solubility and Stability

- The parent carboxylic acid exhibits moderate aqueous solubility due to its polar groups, whereas its methyl ester hydrochloride derivative shows enhanced solubility in organic solvents like DMF or DMSO .

- The FMOC-protected analogue is highly stable in SPPS conditions but requires acidic deprotection (e.g., piperidine) for further functionalization .

- Halogenated derivatives (e.g., 4-Cl) demonstrate reduced solubility in water but increased reactivity in cross-coupling reactions .

Key Research Findings and Trends

- Antimicrobial Applications: Derivatives of this compound demonstrate activity against drug-resistant bacteria by disrupting microbial membranes .

- Peptide Engineering : The FMOC-protected variant is pivotal in synthesizing pyrrole-containing peptides with enhanced metabolic stability .

- Electronic Effects: Chloro and cyano substituents significantly alter the electron density of the pyrrole ring, enabling applications in materials science and catalysis .

Biological Activity

4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid (often referred to as AMPC) is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C6H8N2O2

- Molecular Weight : 140.14 g/mol

- Structure : Characterized by a pyrrole ring, which contributes to its unique biological properties.

Biological Activities

Research indicates that AMPC exhibits several notable biological activities:

- Neuroprotective Effects : Studies have shown that AMPC can protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative diseases treatment.

- Antimicrobial Properties : AMPC has demonstrated efficacy against various bacterial strains, suggesting potential as an antimicrobial agent.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

The biological activity of AMPC is largely attributed to its interaction with various biological targets:

- Receptor Binding : AMPC binds to specific receptors in the nervous system, influencing neurotransmitter release and neuronal excitability.

- Antioxidant Activity : The compound acts as an antioxidant, scavenging free radicals and reducing oxidative damage in cells.

Neuroprotective Study

In a study examining the neuroprotective effects of AMPC on cultured neuronal cells, researchers found that treatment with AMPC significantly reduced cell death induced by oxidative stress. The study concluded that AMPC could be developed into a therapeutic agent for conditions like Alzheimer's disease.

Antimicrobial Efficacy

A series of experiments tested the antimicrobial properties of AMPC against common pathogens. Results indicated that AMPC exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Applications in Medicinal Chemistry

AMPC serves as a versatile building block in drug development:

- Peptide Synthesis : It is utilized in synthesizing peptides that can target specific biological pathways, enhancing therapeutic efficacy .

- Bioconjugation : The compound is employed in bioconjugation processes to improve drug delivery systems by attaching drugs to biomolecules .

Comparative Analysis

To highlight the uniqueness of AMPC compared to similar compounds, the following table summarizes key features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C6H8N2O2 | Exhibits neuroprotective properties |

| 3-Amino-1-methylpyrrole | C6H8N2 | Lacks carboxylic acid functionality |

| 5-Aminopyrrole | C5H7N | Different substitution pattern affecting reactivity |

| Methyl 4-amino-1-methylpyrrole-2-carboxylate | C7H11ClN2O2 | Methyl ester form alters solubility |

Q & A

Basic: What synthetic strategies are employed to prepare 4-amino-1-methyl-1H-pyrrole-2-carboxylic acid?

Answer:

Synthesis typically involves sequential functionalization of the pyrrole ring. A common approach includes:

Amino Group Protection : Use of tert-butoxycarbonyl (Boc) or other protecting groups to prevent side reactions during subsequent steps.

Methylation : Alkylation at the 1-position using methyl iodide or dimethyl sulfate under basic conditions (e.g., NaH or K₂CO₃).

Deprotection : Acidic cleavage (e.g., trifluoroacetic acid) to regenerate the free amino group.

Carboxylic Acid Formation : Hydrolysis of a precursor ester (e.g., methyl ester) using aqueous HCl or NaOH.

For example, the methyl ester derivative (CAS 180258-45-1) is synthesized via similar steps, with HCl enhancing solubility .

Basic: What analytical techniques validate the structure and purity of this compound?

Answer:

Key methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl at 1-position, amino at 4-position).

- X-ray Crystallography : Resolves bond lengths and angles, as demonstrated for related pyrrole-carboxylic acids .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., theoretical MW: 154.13 g/mol).

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (e.g., >95% as in medicinal chemistry analogs ).

Advanced: How do steric and electronic effects of substituents influence reactivity in cross-coupling reactions?

Answer:

The amino group at the 4-position acts as an electron-donating group, activating the pyrrole ring toward electrophilic substitution. However, the 1-methyl group introduces steric hindrance, limiting reactivity at adjacent positions. Computational studies (e.g., DFT calculations) can predict regioselectivity, while experimental optimization (e.g., Pd-catalyzed couplings) should balance temperature and catalyst loading to mitigate steric challenges .

Advanced: What methodologies resolve contradictions in reported biological activity data?

Answer:

Discrepancies may arise from:

- Assay Variability : Differences in cell lines, concentrations, or incubation times. Standardize protocols using controls (e.g., IC₅₀ values for enzyme inhibition).

- Structural Analogues : Compare activity with derivatives (e.g., trifluoromethyl or ester variants ).

- Purity Verification : Use HPLC and NMR to confirm batch consistency. For example, impurities in ester precursors (e.g., methyl ester hydrochloride ) can skew results.

Basic: How is the solubility profile of this compound optimized for biological assays?

Answer:

- Salt Formation : Hydrochloride salts (e.g., methyl ester hydrochloride ) improve aqueous solubility.

- Co-solvents : Use DMSO or ethanol (<5% v/v) to dissolve the compound without denaturing proteins.

- pH Adjustment : The carboxylic acid group enables solubility in basic buffers (pH >7).

Advanced: What mechanistic insights guide the design of derivatives for medicinal chemistry applications?

Answer:

- Structure-Activity Relationship (SAR) : Modify substituents to enhance target binding. For example:

- Enzyme Inhibition Studies : Test derivatives against kinases or proteases, as seen in pyrrole-based inhibitors .

Basic: What safety precautions are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of fine particles.

- Waste Disposal : Follow institutional guidelines for organic waste, as recommended for structurally similar pyrrole derivatives .

Advanced: How can computational modeling predict the compound’s interactions with biological targets?

Answer:

- Molecular Docking : Simulate binding to active sites (e.g., using AutoDock Vina).

- Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bonds with the carboxylic acid group).

- ADMET Prediction : Tools like SwissADME assess absorption and toxicity .

Basic: What are the thermal stability and storage conditions for this compound?

Answer:

- Stability : Store at -20°C in airtight, light-protected containers.

- Decomposition Risks : Avoid prolonged exposure to moisture or high temperatures (>100°C), which may hydrolyze the amino or ester groups .

Advanced: How do solvent polarity and reaction temperature affect yields in multi-step syntheses?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.